Product packaging for Methyl (R)-2-acetoxypropanoate(Cat. No.:CAS No. 60426-97-3)

Methyl (R)-2-acetoxypropanoate

Cat. No.: B12941875
CAS No.: 60426-97-3
M. Wt: 146.14 g/mol
InChI Key: QTFFGYLLUHQSAS-SCSAIBSYSA-N
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Description

Significance of Chiral Esters in Fine Chemical Synthesis and Materials Science

Chiral esters are crucial components in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and flavorings. scielo.br The specific three-dimensional arrangement of atoms in these molecules, known as chirality, is often critical to their biological activity and material properties. chiralpedia.comsolubilityofthings.com In the pharmaceutical industry, for example, it is common for only one enantiomer (a non-superimposable mirror image) of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even harmful. chiralpedia.com This underscores the necessity of asymmetric synthesis, a process that selectively produces one enantiomer over the other. chiralpedia.com Chiral esters serve as key intermediates in these synthetic pathways. chiralpedia.com

Beyond pharmaceuticals, chiral esters are integral to the development of advanced materials. Their incorporation into polymers and liquid crystals can induce unique optical, electronic, and mechanical properties. chiralpedia.com For instance, chiral compounds are used to create circularly polarized light, a fundamental component of advanced display technologies. chiralpedia.com The ability to control the handedness of materials at the molecular level opens up new avenues for designing materials with tailored functionalities. chiralpedia.com

Stereochemical Importance of the (R)-Configuration in Chiral Auxiliaries and Building Blocks

The (R)-configuration at the stereocenter of molecules like Methyl (R)-2-acetoxypropanoate plays a pivotal role when these compounds are used as chiral auxiliaries or building blocks in asymmetric synthesis. A chiral auxiliary is a temporary stereogenic group that is attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com The (R)-configuration of the auxiliary creates a chiral environment that favors the formation of one stereoisomer of the product over the other. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org

When used as a chiral building block, the pre-existing (R)-stereocenter of this compound is incorporated directly into the final product. This strategy, known as chiral pool synthesis, leverages naturally occurring or readily available enantiopure compounds as starting materials for the synthesis of more complex molecules. researchgate.net The (R)-configuration of the starting material dictates the absolute stereochemistry of the newly formed chiral centers in the product. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to a stereocenter based on the atomic numbers of the attached groups. solubilityofthings.comwiley-vch.de

The stereochemical purity of the final product, often expressed as enantiomeric excess (ee), is a critical measure of the success of an asymmetric synthesis. numberanalytics.comwiley-vch.de High enantiomeric excess is crucial in applications where the biological activity or material properties are dependent on a single enantiomer. chiralpedia.com

Historical Context and Evolution of Synthetic Strategies for Chiral α-Acetoxy Esters

The synthesis of chiral α-hydroxy esters, precursors to α-acetoxy esters, has been a long-standing area of research in organic chemistry. nih.govresearchgate.net Early methods often relied on the resolution of racemic mixtures, where a racemic α-hydroxy acid is reacted with a chiral amine to form diastereomeric salts that can be separated by crystallization. nih.gov While effective, this method can be low-yielding due to the need for multiple recrystallizations. nih.gov

The development of catalytic asymmetric synthesis has provided more efficient and versatile routes to chiral α-hydroxy and α-acetoxy esters. Key strategies include:

Enzymatic Resolution: Lipases and esterases have been employed for the kinetic resolution of racemic lactate (B86563) esters. researchgate.netuliege.bejto.ac.cn In this process, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. uliege.bejto.ac.cn For example, lipases can be used for the enantioselective acylation of racemic lactate esters, preferentially reacting with the D-enantiomer. uliege.be

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-keto esters using chiral metal catalysts, such as those based on ruthenium, is a powerful method for producing chiral α-hydroxy esters with high enantioselectivity. nih.govorganic-chemistry.org Dynamic kinetic resolution, which combines asymmetric hydrogenation with in-situ racemization of the starting material, allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. nih.govorganic-chemistry.org

Reductive Acetylation: The reduction of an ester to an intermediate aluminum alkoxide, followed by in-situ trapping with acetic anhydride, provides a direct route to α-acetoxy ethers. orgsyn.orgorgsyn.orgacs.org This method has been applied in the total synthesis of complex natural products. orgsyn.org

More recent advancements include the development of organocatalytic methods and asymmetric Wolff rearrangements to access chiral esters. nih.govacs.org

Current Research Challenges and Opportunities in the Field of this compound Chemistry

While significant progress has been made in the synthesis of chiral α-acetoxy esters, several challenges and opportunities remain. A primary focus of current research is the development of more sustainable and atom-economical synthetic methods. acs.org This includes the use of catalysts derived from earth-abundant metals and the development of processes that minimize waste.

One area of opportunity lies in the conversion of biomass-derived platform chemicals, such as lactic acid and methyl levulinate, into valuable chiral building blocks like this compound. acs.orgnih.govresearchgate.net For instance, Baeyer-Villiger monooxygenases have been identified that can catalyze the oxidation of methyl levulinate to methyl 3-acetoxypropionate, a related compound. nih.gov The pyrolysis of alkyl 2-acetoxypropanoates has also been explored as a route to acrylates. researchgate.net

Furthermore, there is ongoing interest in expanding the scope of asymmetric catalytic methods to include a wider range of substrates and to achieve even higher levels of stereocontrol. thieme.deacs.org The development of novel chiral ligands and catalysts continues to be a vibrant area of research, with the potential to unlock new synthetic transformations and provide access to previously inaccessible chiral molecules. The application of these chiral building blocks in the synthesis of novel pharmaceuticals and materials remains a key driver for innovation in this field. researchgate.netpatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B12941875 Methyl (R)-2-acetoxypropanoate CAS No. 60426-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60426-97-3

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

methyl (2R)-2-acetyloxypropanoate

InChI

InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m1/s1

InChI Key

QTFFGYLLUHQSAS-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC(=O)C

Canonical SMILES

CC(C(=O)OC)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl R 2 Acetoxypropanoate

Asymmetric Catalysis in the Production of Chiral α-Acetoxy Esters

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering efficient routes to enantiomerically enriched products. For the production of chiral α-acetoxy esters like Methyl (R)-2-acetoxypropanoate, two primary strategies have emerged as highly effective: transition metal-catalyzed carbonylation and enantioselective reduction of prochiral precursors.

Transition Metal-Catalyzed Methoxycarbonylation Strategies

Transition metal catalysis, particularly with palladium complexes, has been extensively explored for the carbonylation of various substrates. The methoxycarbonylation of vinyl acetate (B1210297) presents a direct route to methyl 2-acetoxypropanoate. The key challenge lies in controlling the stereochemistry of this transformation to favor the desired (R)-enantiomer.

The design of chiral ligands for palladium catalysts is crucial for achieving high enantioselectivity in asymmetric methoxycarbonylation. The electronic properties of both the reactive and ancillary ligands significantly influence the rates and scope of the catalytic cycle's elementary steps, such as reductive elimination. nih.gov For the methoxycarbonylation of vinyl acetate, bidentate phosphine ligands have shown considerable promise. rsc.org

The electronic and steric properties of these ligands modulate the environment around the palladium center, thereby influencing the stereochemical outcome of the reaction. enscm.fr For instance, the use of chiral phosphine-oxazoline ligands in palladium-catalyzed reactions allows for the fine-tuning of both steric and electronic properties to enhance stereoselectivity. nih.gov Ligands with bulky substituents on the phosphorus atoms have been shown to improve enantioselectivity in related carbonylation reactions by creating a more defined chiral pocket around the metal center. acs.orgacs.org The electronic asymmetry in ligands can also play a role in controlling the chemoselectivity of palladium-catalyzed reactions. nih.gov

Table 1: Influence of Ligand Design on Palladium-Catalyzed Reactions

Ligand TypeKey Design FeatureObserved Effect on CatalysisReference
Bidentate PhosphinesBite angle and steric bulkInfluences selectivity in methoxycarbonylation of vinyl acetate. rsc.org
Phosphine-OxazolineTunable steric and electronic propertiesEffective in controlling stereoselectivity in conjunctive cross-coupling. nih.gov
Bisphosphine LigandsBulky substituents on phosphorusEnhanced enantioselectivity in asymmetric hydrothioesterification of alkynes. acs.orgacs.org

The palladium-catalyzed methoxycarbonylation of vinyl acetate can proceed through two primary mechanistic pathways: the "hydride" cycle and the "alkoxycarbonyl" cycle. arkat-usa.orgresearchgate.net In the context of producing methyl 2-acetoxypropanoate, the reaction involves the insertion of carbon monoxide and methanol (B129727) into vinyl acetate.

The generally accepted mechanism for the methoxycarbonylation of alkenes involves the formation of a palladium-hydride species, which then adds to the alkene. nih.gov For vinyl acetate, this leads to an acetoxyethyl-palladium intermediate. Subsequent CO insertion and methanolysis yield the final product. uwm.edu Isotopic labeling studies have been employed to elucidate the precise steps of these pathways. uwm.edu The choice of oxidant can also play a crucial role in steering the reaction towards a specific catalytic cycle. acs.org For instance, the use of p-benzoquinone can lead to a decrease in pH during the reaction, favoring the hydride cycle, while copper(II) acetate can maintain a pH range that facilitates the alkoxy cycle. acs.org

A proposed mechanism for the formation of vinyl acetate monomer (VAM), a related process, suggests the coupling of ethylene with a chemisorbed acetate to form an acetoxyethyl–palladium intermediate, which then undergoes β-hydride elimination. uwm.edu A similar intermediate is likely involved in the methoxycarbonylation of vinyl acetate to form methyl 2-acetoxypropanoate.

In the methoxycarbonylation of vinyl acetate, two regioisomers can be formed: the branched product (methyl 2-acetoxypropanoate) and the linear product. For the synthesis of the target molecule, high regioselectivity for the branched isomer is desired. The choice of ligands and promoters significantly influences this selectivity. arkat-usa.orgresearchgate.net Palladium complexes of bis(ditertiarybutylphosphinomethyl)benzene have been shown to yield high selectivities for the branched methyl acetoxypropanoate esters. rsc.org

The stereoselectivity, which determines the enantiomeric excess of the (R)- or (S)-product, is controlled by the chiral environment created by the ligands around the palladium center. The interaction between the substrate and the chiral catalyst during the key bond-forming steps dictates the facial selectivity of the reaction. In palladium-catalyzed additions to cycloalkenyl esters, the regioselectivity can often be predicted by analyzing the stereochemistry of the Pd-pi-allyl complex, where steric factors play a significant role in blocking the approach of the nucleophile. nih.gov

Table 2: Factors Influencing Selectivity in Methoxycarbonylation of Vinyl Acetate

FactorInfluence on SelectivityExampleReference
LigandControls both regioselectivity and stereoselectivity.Bis(ditertiarybutylphosphinomethyl)benzene favors the branched product. rsc.org
PromoterAffects regioselectivity.Acidic promoters can influence the branched-to-linear product ratio. arkat-usa.orgresearchgate.net
OxidantCan switch between different catalytic cycles, affecting product distribution.Copper(II) acetate favors the oxidative pathway. acs.org

Enantioselective Reduction of Prochiral Precursors

An alternative and highly effective strategy for the synthesis of this compound involves the enantioselective reduction of a prochiral precursor. This typically involves the asymmetric hydrogenation of an α-keto ester, followed by acetylation.

The asymmetric hydrogenation of methyl pyruvate to produce methyl (R)-lactate is a well-established and efficient method for setting the desired stereocenter. This transformation is often catalyzed by chiral transition metal complexes, with ruthenium and rhodium catalysts being particularly prominent.

The Noyori-type catalysts, which are ruthenium complexes containing chiral diphosphine and diamine ligands, are highly effective for the asymmetric hydrogenation of ketones and related substrates. wikipedia.orgnih.gov The mechanism of these hydrogenations can be either inner-sphere or outer-sphere, depending on the specific catalyst system. wikipedia.org For the BINAP-Ru-diamine system, an outer-sphere mechanism is proposed. wikipedia.org

Ruthenium(II) p-cymene complexes have also been investigated for asymmetric transfer hydrogenation reactions. researchgate.net In these reactions, a hydrogen donor like 2-propanol or formic acid is used instead of molecular hydrogen. researchgate.net The enantioselectivity of these reactions is governed by the chiral ligands attached to the metal center. dicp.ac.cn

Heterogeneous catalysts have also been developed for the enantioselective hydrogenation of α-ketoesters. For example, palladium-based catalysts modified with chiral amines have shown promise in the hydrogenation of methyl pyruvate to methyl lactate (B86563). nih.gov The chiral modifier can enhance the hydrogenation reactivity by favoring the more reactive enol tautomer of the substrate. nih.gov

Table 3: Catalytic Systems for Asymmetric Hydrogenation of Methyl Pyruvate

Catalyst SystemKey FeaturesTypical EnantioselectivityReference
Noyori-type Ru-diphosphine/diamineHomogeneous catalyst, high activity and enantioselectivity.Often >95% ee wikipedia.orgnih.gov
Ru(II) p-cymene complexesUsed in asymmetric transfer hydrogenation.High enantioselectivity achievable. researchgate.net
Chiral amine-modified PdHeterogeneous catalyst, enhanced reactivity.Dependent on modifier and conditions. nih.gov

Following the successful asymmetric hydrogenation to produce methyl (R)-lactate, a standard acetylation reaction can be employed to yield the final product, this compound.

Development of Chiral Catalysts for Stereocontrolled Reductions

A key strategy for the synthesis of this compound involves the stereocontrolled reduction of its precursor, methyl pyruvate, to methyl (R)-lactate, which is then acetylated. The development of sophisticated chiral catalysts has been instrumental in achieving high enantioselectivity in this reduction step.

Research has explored a variety of chiral catalysts, including metal complexes and organocatalysts. For instance, platinum-based catalysts modified with chiral ligands have shown considerable promise. The addition of rare earth metal cations, such as Yb³⁺, to polymer-stabilized platinum colloidal clusters has been demonstrated to significantly enhance both the enantiomeric excess (ee) and the catalytic activity in the homogeneous enantioselective hydrogenation of methyl pyruvate to (R)-(+)-methyl lactate researchgate.net. In such systems, the choice of solvent and the specific rare earth cation can be optimized to achieve higher enantioselectivities.

Another significant area of development is the use of polymer-immobilized chiral catalysts. This approach offers practical advantages, including catalyst recovery and reuse, which are crucial for sustainable chemical processes researchgate.net. Various chiral organocatalysts and metal complexes have been immobilized on polymer supports, either as pendant groups or incorporated into the main polymer chain researchgate.net. In some cases, these immobilized catalysts have exhibited higher enantioselectivities compared to their homogeneous counterparts researchgate.net.

The design of chiral-at-metal complexes, where the stereogenicity is centered at the metal atom, represents a novel approach. Chiral-at-ruthenium mesoionic carbene catalysts have been developed and have demonstrated excellent catalytic activity and enantioselectivity in other asymmetric transformations, highlighting the potential of this strategy for ketone reductions as well chemrxiv.org.

The following interactive table summarizes the performance of various chiral catalysts in the enantioselective hydrogenation of methyl pyruvate.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high specificity, are powerful tools for the production of enantiomerically pure compounds like this compound.

Enzymatic Resolution of Racemic 2-Acetoxypropanoates

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In the context of this compound, this typically involves the enantioselective hydrolysis of racemic methyl 2-acetoxypropanoate, where one enantiomer is preferentially hydrolyzed by an enzyme, leaving the other enantiomer in high enantiomeric excess.

Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability. The resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis has been successfully demonstrated, yielding enantiomerically pure intermediates scirp.org. For instance, Amano lipase (B570770) AK from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus have shown high efficiency in the kinetic resolution of related acetates, achieving high enantiomeric excess (>99% ee) at approximately 50% conversion scirp.org. The selection of the appropriate lipase and reaction conditions, such as solvent and temperature, is crucial for achieving optimal resolution.

De Novo Asymmetric Biotransformations Leading to (R)-2-acetoxypropanoate Precursors

Instead of resolving a racemic mixture, de novo asymmetric biotransformations aim to synthesize the desired enantiomer directly from a prochiral or achiral starting material. This approach is often more atom-economical and can lead to higher theoretical yields.

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones wikipedia.org. This reaction proceeds with high regio- and enantioselectivity, making BVMOs valuable biocatalysts for the synthesis of chiral esters.

A relevant example of a BVMO-catalyzed reaction that provides access to chiral ester building blocks is the oxidation of methyl levulinate. Certain BVMOs can convert cellulose-derived alkyl levulinates into 3-acetoxypropionates researchgate.net. For instance, a BVMO from Rhodococcus pyridinivorans has demonstrated high catalytic activity and excellent regioselectivity in the conversion of methyl levulinate to methyl 3-acetoxypropionate with high yields researchgate.net. This transformation is significant as methyl 3-acetoxypropionate can serve as a precursor to valuable chemicals like 3-hydroxypropionic acid researchgate.net. The regioselectivity of the oxygen insertion is a critical factor, with the "normal" oxidation leading to the desired acetoxypropionate, while the "abnormal" oxidation yields a succinate researchgate.net.

The efficiency of an enzymatic process is determined by the enzyme's specificity and its kinetic parameters, namely the catalytic constant (kcat) and the Michaelis constant (Km). The kcat represents the turnover number of the enzyme, while the Km is an indicator of the substrate concentration at which the reaction rate is half of the maximum. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

For BVMOs, these parameters have been determined for a variety of substrates. For example, a BVMO from Rhodococcus pyridinivorans (BVMO Rp) exhibits a high affinity for aliphatic methyl ketones, with Km values in the low micromolar range researchgate.net. The kcat values for this enzyme with various substrates are generally in the range of 0.31 to 2.1 s⁻¹ researchgate.netresearchgate.net. The kinetic parameters are influenced by the substrate structure, such as the position of the carbonyl group and the length of the carbon chain researchgate.net. It has been noted that for some BVMOs, the rate-limiting step may be the release of the NADP⁺ cofactor, which can influence the observed kcat values researchgate.net.

The following interactive table presents kinetic parameters for a Baeyer-Villiger monooxygenase from Rhodococcus pyridinivorans (BVMO Rp) with various ketone substrates.

The use of whole microbial cells as biocatalysts offers several advantages over isolated enzymes. Whole-cell systems eliminate the need for costly and time-consuming enzyme purification and can provide a stable environment for the enzyme. Furthermore, they contain endogenous cofactor regeneration systems, which are essential for many enzymatic reactions, including those catalyzed by BVMOs and alcohol dehydrogenases.

Microbial biotransformations have been successfully employed for the production of chiral hydroxy esters, which are direct precursors to acetoxy esters. Various microorganisms, including strains of Agromyces and Gordonia, have been screened for their ability to reduce keto esters to their corresponding chiral hydroxy esters with high stereoselectivity scirp.orgscispace.com. For example, Gordonia hydrophobica has been identified as a potential biocatalyst for the stereoselective reduction of α-keto esters scispace.com. The addition of supplements, such as L-glutamate, can sometimes improve the conversion rate and stereoselectivity of these biotransformations scirp.org.

Whole-cell biocatalysts have also been utilized for the production of (R)-lactates from pyruvates. For instance, various lactic acid bacteria are known to metabolize pyruvate to lactate nih.gov. By selecting or engineering microorganisms with appropriate lactate dehydrogenase activity, it is possible to achieve the enantioselective reduction of pyruvate to (R)-lactate.

Chiral Pool Synthesis of this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. One of the most efficient strategies for obtaining such compounds is through chiral pool synthesis, which utilizes readily available, naturally occurring chiral molecules as starting materials. (R)-lactic acid, a prominent member of the chiral pool, serves as an excellent precursor for the synthesis of this compound. This approach is advantageous as it directly installs the desired stereochemistry at the C2 position, which is retained throughout the synthetic sequence.

Derivation from Lactic Acid and its Derivatives

The initial step in the synthesis is the esterification of (R)-lactic acid with methanol. This reaction is typically acid-catalyzed and proceeds under various conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. For instance, using a reactive distillation process with a methanol to lactic acid molar ratio of 3:1 can result in yields of up to 78.7%. semanticscholar.org

The subsequent step is the acetylation of the hydroxyl group of methyl (R)-lactate. This is commonly achieved using acetic anhydride, often in the presence of a base such as pyridine or a catalyst like 1-methylimidazole. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. For example, the acetylation of alcohols with acetic anhydride can achieve yields of up to 97%. frontiersin.org

Table 1: Synthesis of Methyl (R)-lactate from (R)-Lactic Acid

CatalystReagentsMolar Ratio (Methanol:Lactic Acid)Reaction ConditionsYield (%)Reference
Sulfuric Acid(R)-Lactic Acid, Methanol1.5-2:1N/A>90 google.com
Reactive Distillation(R)-Lactic Acid, Methanol3:1N/A78.7 semanticscholar.org

Table 2: Synthesis of this compound from Methyl (R)-lactate

ReagentCatalyst/BaseSolventReaction ConditionsYield (%)Reference
Acetic AnhydrideVOSO₄Solvent-freeRoom Temperature, 24h80 frontiersin.org
Acetic Anhydride1-methylimidazole[Emim][Ac]Room Temperature, 10 minHigh nih.gov

Stereochemical Retention and Inversion in Acetylation and Esterification Steps

A critical aspect of the chiral pool synthesis of this compound from (R)-lactic acid is the preservation of the stereochemical integrity at the chiral center (C2). Both the esterification and acetylation steps proceed with retention of the (R)-configuration.

Esterification: The acid-catalyzed esterification of the carboxylic acid group of (R)-lactic acid does not involve the breaking of any bonds to the chiral carbon atom. The reaction occurs at the carbonyl carbon, and the stereochemistry at the adjacent C2 position remains undisturbed. Therefore, the conversion of (R)-lactic acid to methyl (R)-lactate proceeds with complete retention of configuration.

Acetylation: Similarly, the acetylation of the hydroxyl group of methyl (R)-lactate with acetic anhydride also occurs with retention of stereochemistry. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of acetic anhydride. The C-O bond at the chiral center is not broken during this process, ensuring that the (R)-configuration is maintained in the final product, this compound. No epimerization is observed during this step. beilstein-journals.org

The stereochemical purity of the starting (R)-lactic acid is thus directly transferred to the final product, highlighting a key advantage of the chiral pool approach.

Table 3: Spectroscopic Data for Chiral Intermediates and Product

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Specific Rotation [α]D
(R)-Methyl lactate 7.76 (d, J = 7.6 Hz, 1H), 7.25 (t, J = 7.6 Hz, 1H), 6.76 (d, J = 7.6 Hz, 1H), 6.71 (t, J = 7.6 Hz, 1H)N/A-27 (c = 1.16, CHCl3) beilstein-journals.org
This compound N/AN/AN/A

Chemical Reactivity and Transformation Pathways of Methyl R 2 Acetoxypropanoate

Hydrolytic Cleavage of Ester Bonds

The hydrolysis of Methyl (R)-2-acetoxypropanoate involves the cleavage of its two ester functional groups: the methyl ester and the acetate (B1210297) ester. This process can be catalyzed by acids, bases, or enzymes, leading to the formation of (R)-2-hydroxypropanoic acid (more commonly known as L-lactic acid) and its derivatives.

Acid-catalyzed hydrolysis of both ester linkages in this compound ultimately yields (R)-2-hydroxypropanoic acid and methanol (B129727), along with acetic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. For carboxylic acid esters, the most common pathway is the bimolecular A_AC2 mechanism. ucoz.com

The process is initiated by the protonation of the carbonyl oxygen of the ester group by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol or carboxylate moiety. Finally, the leaving group (methanol from the methyl ester or acetic acid from the acetate group) is eliminated, and deprotonation of the resulting carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

The hydrolysis of the acetate group precedes the formation of the final lactic acid product. While the specific kinetics for this compound are not detailed in the provided sources, the general mechanism for acid-catalyzed ester hydrolysis is well-established. ucoz.com The reaction is reversible, and the equilibrium can be shifted toward the products by using a large excess of water.

Base-mediated hydrolysis, also known as saponification, is an irreversible process for cleaving the ester bonds in this compound. ucoz.com The reaction is typically carried out using strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The most prevalent mechanism for the hydrolysis of carboxylic acid esters under basic conditions is the bimolecular base-catalyzed acyl-oxygen cleavage (B_AC2) mechanism. ucoz.comnih.gov

The reaction involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition step is typically the rate-limiting step and results in the formation of a tetrahedral intermediate. nih.gov This intermediate then collapses, eliminating the alkoxide (methoxide, ⁻OCH₃) or carboxylate (acetate, ⁻OCOCH₃) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic conditions to form a carboxylate salt, which drives the reaction to completion. ucoz.com The final products, after acidification of the reaction mixture, are (R)-2-hydroxypropanoic acid, methanol, and acetic acid. The rate of base-catalyzed hydrolysis is sensitive to structural changes, including steric hindrance. viu.ca

Table 1: Common Mechanisms in Ester Hydrolysis

Mechanism Code Full Name Description Common Conditions
A_AC2 Acid-Catalyzed Bimolecular Acyl-Oxygen Cleavage Bimolecular mechanism involving acyl-oxygen bond cleavage. The most common pathway for acid hydrolysis of esters. Dilute Acid
B_AC2 Base-Catalyzed Bimolecular Acyl-Oxygen Cleavage Bimolecular mechanism involving acyl-oxygen bond cleavage. The most common pathway for base hydrolysis (saponification). Basic (e.g., NaOH)
A_AL1 Acid-Catalyzed Unimolecular Alkyl-Oxygen Cleavage Unimolecular mechanism involving alkyl-oxygen bond cleavage, proceeding through a stable carbocation. Concentrated Acid, for esters with stable R' groups

| B_AL1 | Base-Catalyzed Unimolecular Alkyl-Oxygen Cleavage | Unimolecular mechanism for esters that can form stable carbocations from the alcohol moiety. | Neutral or Weakly Basic |

This table is a generalized summary based on established principles of ester hydrolysis. ucoz.com

Enzymatic hydrolysis offers a highly selective method for the transformation of this compound. Lipases and esterases are commonly employed biocatalysts that can exhibit high levels of chemo-, regio-, and enantioselectivity under mild reaction conditions. units.it These enzymes catalyze the hydrolysis of ester bonds through a serine-hydrolase mechanism. units.it

The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate at a serine residue in the enzyme's active site, with the release of the alcohol moiety (methanol). This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid. The use of lipases is well-documented for the kinetic resolution of racemic esters, where the enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted. mdpi.com For a chiral substrate like this compound, lipases could be selected to selectively cleave either the methyl ester or the acetate group, or to differentiate between stereoisomers if a racemic mixture were used. For example, porcine pancreatic lipase (B570770) has been used to suppress racemization during the hydrolysis of a methyl ester in complex molecules. thieme-connect.de

Thermolytic Degradation and Pyrolysis Reactions

Thermal decomposition, or pyrolysis, provides a non-hydrolytic pathway for the transformation of this compound and related compounds. These high-temperature reactions, typically conducted in the gas phase, lead to elimination products rather than substitution products.

The gas-phase pyrolysis of 2-acetoxypropanoate esters is a significant route for the production of acrylate (B77674) esters. This process involves the elimination of acetic acid from the precursor molecule to form a carbon-carbon double bond. Research has demonstrated that the pyrolysis of methyl 2-acetoxypropionate (MAPA) can produce methyl acrylate in high yields. google.com

One study reports a method involving contacting a gaseous mixture of MAPA and an excipient like acetic acid with a material of low surface acidity and basicity to achieve a molar yield of methyl acrylate of at least 85%. google.com Another study focusing on the related compound, methyl 3-acetoxypropionate, achieved near-quantitative yields of methyl acrylate (98%) and acetic acid (97%) via gas-phase pyrolysis at 600 °C, highlighting the high efficiency and 100% atom economy of this transformation. acs.org The reaction is typically performed in a flow reactor, where the vaporized ester is passed through a heated tube, which may be filled with an inert material like quartz pieces. acs.org

Table 2: Pyrolysis of Acetoxypropionate Esters for Acrylate Production

Substrate Product Temperature (°C) Yield (%) Co-product Source
Methyl 3-acetoxypropionate Methyl Acrylate 600 98 Acetic Acid (97% yield) acs.org
Methyl 2-acetoxypropanoate Methyl Acrylate 550 75 Acetic Acid researchgate.net

The thermal decomposition of esters like this compound generally proceeds through a unimolecular elimination reaction, often involving a cyclic transition state (an Ei mechanism). For acetate pyrolysis, this is known as the acetate pyrolysis reaction, which involves a six-membered ring transition state leading to the formation of an alkene and acetic acid.

Transesterification Reactions with Other Alcohols

Transesterification is a crucial reaction for modifying the ester group of this compound, allowing for the introduction of different alcohol moieties. This transformation can be achieved through various catalytic methods, including enzymatic, acid-catalyzed, and base-catalyzed approaches. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and yield.

Enzymatic transesterification, often employing lipases, offers a green and highly selective method for this conversion. Lipases, such as Candida antarctica lipase B (CALB), are known for their high catalytic activity in non-aqueous media and their ability to function under mild conditions. While specific studies on this compound are not abundant, research on analogous compounds like methyl acrylate demonstrates the feasibility of such transformations. For instance, Novozym 435, an immobilized form of CALB, has shown high activity for the transesterification of methyl acrylate with various alcohols. The reaction rate and conversion are influenced by the steric hindrance of the alcohol substrate, with linear and shorter-chain alcohols generally exhibiting higher reactivity. Nonpolar solvents like hexane, heptane, and toluene (B28343) have been found to provide the highest conversion rates in these enzymatic reactions.

Acid-catalyzed transesterification provides a conventional route to exchange the methyl group for other alkyl or aryl groups. nih.gov This equilibrium-driven reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of the new alcohol to shift the equilibrium towards the desired product. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol. nih.gov

Base-catalyzed transesterification, often using alkoxides like sodium ethoxide or potassium hydroxide, is another effective method. d-nb.info The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alkoxide attacks the electrophilic carbonyl carbon. This pathway is generally faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification of the ester. d-nb.info The use of co-solvents, such as isopropanol, can enhance the reaction rate in some systems.

Table 1: Illustrative Examples of Transesterification Reactions on Related Esters

Ester SubstrateAlcoholCatalystSolventTemperature (°C)Yield (%)
Methyl AcrylateOctanolNovozym 435Heptane-High
Methyl Acrylate2-Hexyl-1-decanolNovozym 435Heptane-Lower
TriglyceridesEthanolSodium Hydroxide-35 - 90>96.5 (two-stage) glpbio.com
Methyl PropanoateEthanolAcid CatalystEthanol-- researchgate.net

Nucleophilic Substitution and Addition Reactions at the Chiral Center

The chiral center of this compound is susceptible to nucleophilic attack, leading to the displacement of the acetoxy group. These reactions are crucial for introducing new functionalities at the C2 position while controlling the stereochemistry of the product. The primary mechanism for substitution at this secondary carbon is the S(_N)2 reaction, which proceeds with an inversion of configuration.

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (the acetoxy group in this case). researchgate.net This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in a Walden inversion of the stereocenter. researchgate.net Therefore, starting with the (R)-enantiomer of this compound, an S(_N)2 reaction will typically yield a product with the (S)-configuration. The rate of S(_N)2 reactions is sensitive to steric hindrance; less hindered substrates react more rapidly. researchgate.net

A variety of nucleophiles can be employed in these substitution reactions. For instance, azide (B81097) ions (N(_3)) are excellent nucleophiles that can displace the acetoxy group to form an azido (B1232118) compound, which can be subsequently reduced to an amine. masterorganicchemistry.com Cyanide ions (CN) can also act as nucleophiles, leading to the formation of nitriles. chegg.com These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the anionic reagent. organic-chemistry.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can react with the ester functionality of this compound. However, their reaction with esters typically involves a double addition. chemistrysteps.commasterorganicchemistry.com The first equivalent of the organometallic reagent adds to the carbonyl carbon, leading to the elimination of the methoxy (B1213986) group and the formation of a ketone intermediate. chemistrysteps.commasterorganicchemistry.com A second equivalent of the organometallic reagent then rapidly adds to the newly formed ketone, resulting in a tertiary alcohol after an acidic workup. chemistrysteps.commasterorganicchemistry.com Due to the high reactivity of the intermediate ketone towards the organometallic reagent, it is generally not possible to isolate the ketone. chemistrysteps.com

Table 2: Expected Products of Nucleophilic Substitution and Addition Reactions

NucleophileReagent ExampleExpected Product TypeStereochemical Outcome at C2 (for SN2)
AzideSodium Azide (NaN(_3))(S)-2-Azidopropanoate derivativeInversion
CyanidePotassium Cyanide (KCN)(S)-2-Cyanopropanoate derivativeInversion
Methyl GrignardMethylmagnesium Bromide (CH(_3)MgBr)Tertiary AlcoholNot applicable (carbonyl addition)
Phenyl GrignardPhenylmagnesium Bromide (PhMgBr)Tertiary AlcoholNot applicable (carbonyl addition)

Applications of Methyl R 2 Acetoxypropanoate As a Chiral Building Block

Precursor in the Synthesis of Optically Active Carboxylic Acids and Esters

Methyl (R)-2-acetoxypropanoate serves as a convenient precursor for the synthesis of a range of optically active carboxylic acids and esters. The ester and acetoxy functionalities can be manipulated to generate various chiral molecules while retaining the stereochemical integrity of the chiral center.

This compound is a direct precursor to methyl (R)-lactate, a fundamental chiral lactic acid derivative. The conversion is typically achieved through a straightforward hydrolysis reaction, where the acetyl group is removed to unveil the hydroxyl group of the lactate (B86563) moiety. This process is significant because methyl lactate itself is a versatile chiral intermediate.

The hydrolysis of the acetoxy group can be carried out under basic or acidic conditions. For instance, treatment with a base like sodium hydroxide (B78521) in methanol (B129727), followed by neutralization, will yield methyl (R)-lactate. Similarly, acid-catalyzed hydrolysis can also be employed. The resulting methyl (R)-lactate can then be used in a multitude of synthetic applications or be further hydrolyzed to (R)-lactic acid. The esterification of lactic acid with methanol to produce methyl lactate is a reversible reaction, and controlling the water content is crucial for achieving high conversion rates metu.edu.trresearchgate.net.

Methyl (R)-lactate is a valuable chiral building block used in the synthesis of pharmaceuticals and other fine chemicals. For example, it has been used in the asymmetric preparation of Neomethymycin, a macrolide antibiotic, and PM-toxin A chemicalbook.com. Furthermore, chiral 2-phenoxypropanoic acid derivatives, which can be synthesized from methyl lactate, are known to have applications as pesticides and sweetener inhibitors nih.gov.

Table 1: Synthesis of Chiral Lactic Acid Derivatives from this compound
Starting MaterialReactionProductSignificance
This compoundHydrolysisMethyl (R)-lactateKey chiral building block for pharmaceuticals and agrochemicals.
Methyl (R)-lactateHydrolysis(R)-Lactic AcidFundamental chiral carboxylic acid.

Beyond the synthesis of methyl (R)-lactate, this compound can be a starting point for the formation of other chiral α-hydroxy esters through transesterification. masterorganicchemistry.comorganic-chemistry.orgnih.gov This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol.

The synthesis of different chiral α-hydroxy esters from this compound would typically proceed in a two-step sequence. First, the deacetylation to methyl (R)-lactate is performed as described above. Subsequently, the resulting methyl (R)-lactate can undergo transesterification with a different alcohol (R'-OH) in the presence of an acid or base catalyst to yield the corresponding (R)-2-hydroxypropanoate ester (R'-OOC-CH(OH)-CH₃) and methanol. To drive the equilibrium towards the desired product, the alcohol (R'-OH) is often used in excess, and methanol is removed from the reaction mixture as it is formed.

This method allows for the creation of a library of chiral α-hydroxy esters with varying ester groups, which can be useful for tuning physical properties like solubility or for introducing specific functionalities for further synthetic transformations. The ability to selectively transesterify one type of ester over another is a valuable tool in organic synthesis. nih.gov

Intermediate in the Synthesis of Complex Chiral Molecules

The defined stereochemistry of this compound makes it a valuable intermediate in the construction of more complex chiral molecules, where the control of stereochemistry is paramount.

Chemo-enzymatic cascades, which combine chemical and enzymatic reactions in a single pot or in a sequential manner, are powerful tools for the efficient synthesis of complex molecules. researchgate.netrsc.org These cascades benefit from the high selectivity of enzymes and the broad applicability of chemical catalysts. mdpi.comresearchgate.netnih.gov

An example of a relevant enzymatic cascade is the synthesis of L-tyrosine derivatives starting from L-lactate, which involves an L-lactate oxidase, a catalase, and a tyrosine phenol-lyase. mdpi.com A similar cascade could be envisioned starting from methyl (R)-lactate, derived from this compound, to access D-tyrosine derivatives, which are important in various bioactive compounds.

The synthesis of natural products, such as insect pheromones, often requires chiral building blocks to construct the target molecule with the correct stereochemistry, which is crucial for its biological activity. nih.govasianpubs.orgnih.gov this compound, by providing access to chiral lactate esters, can serve as an early-stage intermediate in the synthesis of such complex molecules.

For instance, the monoterpene linalool (B1675412) is a component of the pheromone blend of several insect species. The synthesis of enantiomerically pure (R)-(-)-linalool has been achieved through various routes, some of which utilize chiral synthons that can be derived from (R)-lactic acid or its esters. mdpi.comnih.govgoogle.com These syntheses often involve the construction of a chiral carbon framework where the stereocenter from the lactate derivative is incorporated into the final product. The ability to start with a readily available and optically pure material like this compound is a significant advantage in the total synthesis of complex natural products.

Table 2: Application of this compound in Complex Molecule Synthesis
Application AreaSynthetic StrategyPotential Product ClassKey Advantage
Chemo-Enzymatic CascadesSequential enzymatic and chemical reactionsChiral pharmaceuticals, fine chemicalsHigh selectivity and efficiency under mild conditions.
Natural Product SynthesisUse as a chiral building blockInsect pheromones (e.g., Linalool)Introduction of a defined stereocenter.

Development of New Synthetic Routes to Industrially Relevant Chiral Compounds

A significant application of this compound is in the development of new, more sustainable synthetic routes to industrially important chemicals. One prominent example is its use as a feedstock for the production of methyl acrylate (B77674).

Methyl acrylate is a large-volume commodity chemical used in the production of polymers, adhesives, and coatings. wikipedia.org Traditionally, it is produced from petroleum-based feedstocks. There is considerable interest in developing bio-based routes to acrylic acid and its esters.

A patented method describes the conversion of methyl-2-acetoxypropionate (the racemic form of this compound) to methyl acrylate. google.comgoogle.com The process involves the pyrolysis of methyl-2-acetoxypropionate, which eliminates acetic acid to form methyl acrylate. High yields of methyl acrylate can be achieved under optimized conditions, such as carrying out the reaction in the gas phase at elevated temperatures in the presence of a catalyst or in a fixed-bed reactor. researchgate.net This process is highly atom-economical and offers a pathway to produce a key industrial monomer from a potentially bio-based starting material, as lactic acid can be derived from the fermentation of sugars.

This conversion represents a significant advancement in the valorization of lactic acid derivatives and provides a more sustainable alternative to the conventional production of acrylates. The development of such routes is crucial for the transition towards a bio-based economy.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of Methyl (R)-2-acetoxypropanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete atomic connectivity and infer stereochemical details.

One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments. The integration of these signals reveals a 3:1:3:3 proton ratio, consistent with the molecular structure. The methine proton (H-2) appears as a quartet, shifted downfield due to the deshielding effects of the two adjacent oxygen atoms. The methyl protons of the ester group (H-5) appear as a singlet, while the acetyl methyl protons (H-4) also present as a singlet at a characteristic chemical shift. The methyl protons of the propanoate backbone (H-1) appear as a doublet due to coupling with the methine proton.

Expected ¹H NMR Data for this compound
AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (Propanoate)~1.50Doublet (d)~7.03H
CH₃ (Acetyl)~2.10Singlet (s)N/A3H
CH₃ (Methyl Ester)~3.75Singlet (s)N/A3H
CH (Methine)~5.05Quartet (q)~7.01H

The proton-decoupled ¹³C NMR spectrum displays signals for all six carbon atoms in the molecule. The two carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing at the lowest field. The methine carbon, bonded to two oxygen atoms, is also significantly downfield. The remaining signals correspond to the methoxy (B1213986) carbon and the two methyl carbons.

Expected ¹³C NMR Data for this compound
AssignmentExpected Chemical Shift (δ, ppm)
CH₃ (Propanoate)~16.5
CH₃ (Acetyl)~20.5
OCH₃ (Methyl Ester)~52.5
CH (Methine)~68.0
C=O (Propanoate Ester)~170.0
C=O (Acetyl Ester)~171.5

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methine proton (~5.05 ppm) and the propanoate methyl protons (~1.50 ppm), confirming their adjacency (³J coupling).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. Key expected correlations include the methine proton to the methine carbon, and the protons of each of the three methyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected HMBC correlations would include the methyl ester protons (~3.75 ppm) to the propanoate carbonyl carbon (~171.5 ppm) and the acetyl methyl protons (~2.10 ppm) to the acetyl carbonyl carbon (~170.0 ppm).

Determining the enantiomeric purity or enantiomeric excess (e.e.) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Ytterbium) that can reversibly bind to the analyte. nih.gov When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, it forms diastereomeric complexes with the (R) and (S) enantiomers. nih.govfiveable.me These diastereomeric complexes are no longer energetically equivalent in the NMR spectrometer's magnetic field. This results in the separation of NMR signals for the two enantiomers, a phenomenon known as lanthanide-induced shifts (LIS). nih.gov By integrating the separated signals (e.g., the distinct singlets for the methyl ester protons of the R and S forms), the ratio of the enantiomers, and thus the e.e., can be accurately calculated.

Chiral Solvating Agents (CSAs): Unlike CSRs, CSAs are diamagnetic molecules that form weak, transient diastereomeric solvates with the enantiomers of the analyte. acs.org This interaction is sufficient to induce small but measurable differences in the chemical shifts of the corresponding protons of the (R) and (S) enantiomers, allowing for their quantification. Lactate-derived molecules themselves have been used as chiral solvating agents for other compounds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorptions characteristic of the two ester groups. Two distinct carbonyl (C=O) stretching bands are expected due to the slightly different electronic environments of the propanoate ester and the acetate (B1210297) ester. Additionally, characteristic C-O stretching vibrations and C-H stretching and bending vibrations are observed.

Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (sp³)2950-3000Medium
C=O StretchEster (Propanoate)~1750Strong
C=O StretchEster (Acetate)~1740Strong
C-O StretchEster1150-1250Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For esters, the carbonyl (C=O) stretching vibration also gives a strong signal in the Raman spectrum. scilit.com The spectrum would also show characteristic signals for C-H and C-C bond vibrations. This technique is particularly useful as it is often less susceptible to interference from aqueous solvents compared to IR.

Expected FT-Raman Shifts for this compound
Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H StretchAlkyl (sp³)2800-3000Strong
C=O StretchEster1730-1750Medium-Strong
CH₃/CH₂ BendAlkyl1300-1480Medium
C-C StretchAlkyl800-1150Medium

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique in the study of this compound, combining the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is instrumental for determining the molecular weight, elucidating the structure through fragmentation analysis, assessing sample purity, and monitoring the progress of chemical reactions. jmchemsci.comjmchemsci.com

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, which has a molecular formula of C₆H₁₀O₄, the calculated molecular weight is approximately 146.14 g/mol . nih.gov In an MS experiment, the molecule is ionized to form a molecular ion ([M]⁺), which in this case would correspond to a mass-to-charge ratio (m/z) of 146.

The molecular ion of an ester is often unstable and undergoes fragmentation through predictable pathways, such as alpha-cleavage and McLafferty rearrangements. libretexts.orgyoutube.com The fragmentation of this compound is expected to yield several characteristic ions. The cleavage of bonds adjacent to the carbonyl groups is a dominant process. libretexts.org A prominent fragment is often the acetyl cation ([CH₃CO]⁺) at m/z 43, which is a common feature for acetate esters. Other significant fragments arise from the cleavage of the ester linkages.

The table below outlines the expected major fragments from the electron ionization (EI) mass spectrum of this compound.

m/z ValueProposed Fragment IonFormula of Fragment
115[M - OCH₃]⁺[C₅H₇O₃]⁺
87[M - COOCH₃]⁺[C₄H₇O₂]⁺
74[CH₃CH(OH)=C=O]⁺•[C₃H₄O₂]⁺•
59[COOCH₃]⁺[C₂H₃O₂]⁺
43[CH₃CO]⁺[C₂H₃O]⁺

This table is based on established fragmentation patterns for esters and related compounds. libretexts.orgdocbrown.infodocbrown.info

GC-MS is a highly effective method for determining the purity of this compound samples. jmchemsci.comjmchemsci.com In a GC-MS analysis, a volatilized sample is passed through a capillary column where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection. A pure sample of this compound will exhibit a single major peak at a characteristic retention time in the gas chromatogram. The presence of other peaks indicates impurities, which can be identified by their unique mass spectra and retention times. jmchemsci.comsemanticscholar.org

This technique is also invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound via the acetylation of (R)-Methyl lactate (B86563). By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS, researchers can track the consumption of reactants and the formation of the desired product. nih.gov This allows for the precise determination of reaction completion and the optimization of reaction conditions like temperature, time, and catalyst loading.

High-Resolution Chromatography for Enantiomeric Purity Analysis (e.g., Chiral HPLC, GC)

Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound like this compound is crucial in many research and industrial applications. High-resolution chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), are the definitive methods for this purpose. gcms.czmdpi.com

These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, (R)- and (S)-Methyl 2-acetoxypropanoate. gcms.cz This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of the two peaks. sigmaaldrich.comutoronto.ca

The choice of the chiral column is critical for achieving separation. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Chiralpak®) are widely used in HPLC for their broad applicability. wiley-vch.demdpi.com For chiral GC, cyclodextrin-based stationary phases are commonly employed. gcms.cznih.gov The specific conditions, including the mobile phase composition (for HPLC) or temperature program (for GC), must be optimized to achieve baseline resolution of the enantiomers. mdpi.com

The following table presents hypothetical data from a chiral HPLC analysis designed to determine the enantiomeric purity of a this compound sample.

EnantiomerRetention Time (minutes)Peak Area
(S)-Methyl 2-acetoxypropanoate8.521,500
(R)-Methyl 2-acetoxypropanoate9.78298,500

Based on this data, the enantiomeric excess (% ee) would be calculated as follows: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area) ] x 100 % ee = [ (298,500 - 1,500) / (298,500 + 1,500) ] x 100 = 99.0%

This demonstrates that the sample is highly enriched in the (R)-enantiomer.

Theoretical and Computational Chemistry Studies on Methyl R 2 Acetoxypropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of Methyl (R)-2-acetoxypropanoate. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-O1 1.205 O1-C1-O2 124.5
C1-O2 1.340 O1-C1-C2 125.0
C2-O2 1.450 O2-C1-C2 110.5
C2-C3 1.530 C1-O2-C2 117.0
C4-O3 1.210 O3-C4-O4 123.0
C4-O4 1.350 O3-C4-C5 126.0

Note: The data presented in this table is representative of typical DFT calculation results for similar ester compounds and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO is typically localized on the oxygen atoms of the ester and acetyl groups, which have lone pairs of electrons. The LUMO is generally centered on the carbonyl carbons, which are electron-deficient.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Energy -7.25
LUMO Energy 0.85

Note: The data in this table is illustrative and represents plausible values for a molecule of this type based on computational chemistry principles.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for understanding charge delocalization and intramolecular interactions that contribute to molecular stability.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of the adjacent carbonyl groups (n → π* interactions). These interactions are crucial in stabilizing the ester and acetyl functionalities. The analysis also provides natural population analysis (NPA) charges, which describe the distribution of electronic charge among the atoms.

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O1 π*(C4-O3) 25.8
LP(2) O2 π*(C1-O1) 30.2
LP(1) O3 σ*(C4-C5) 5.1

Note: The presented stabilization energies are representative values derived from typical NBO analyses of similar organic esters.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. The regions around the carbonyl carbons and the methyl protons would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack.

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r): for predicting nucleophilic attack (where an electron is added).

ƒ-(r): for predicting electrophilic attack (where an electron is removed).

ƒ0(r): for predicting radical attack.

By calculating the condensed Fukui functions for each atom in this compound, the specific atoms most susceptible to different types of attack can be identified. The carbonyl carbons are expected to have the highest values for ƒ+(r), making them the primary sites for nucleophilic attack. The carbonyl oxygens would likely have the highest values for ƒ-(r), indicating them as the preferred sites for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how its structure and dynamics are influenced by the surrounding environment, such as a solvent.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. Analysis of these trajectories reveals the preferred conformations of the molecule, the dynamics of its internal motions, and its interactions with the solvent.

For this compound, MD simulations would likely show that the molecule is not static but rather exists as an ensemble of different conformations. The relative orientation of the methyl, acetyl, and ester groups would fluctuate. In a polar solvent like water, the simulations would highlight the formation of hydrogen bonds between the solvent and the oxygen atoms of the ester and acetyl groups, which would influence the conformational preferences and solubility of the molecule. Studies on the related molecule, methyl lactate (B86563), in aqueous solution have shown that intermolecular hydrogen bonding with water molecules plays a significant role in determining its conformational nature, a behavior that would be expected to be similar for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, offering insights into transient structures like transition states that are often difficult or impossible to observe experimentally. For this compound, computational methods can elucidate mechanisms for reactions such as hydrolysis, pyrolysis, or enzymatic degradation.

The primary approach involves using quantum mechanical methods, most notably Density Functional Theory (DFT), to map out the potential energy surface (PES) of a given reaction. This process begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state (TS)—the saddle point on the PES that connects reactants and products—is conducted. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed for this purpose.

Once a transition state is located, its identity is confirmed by a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. rsc.org

For instance, the acid-catalyzed hydrolysis of an ester can be modeled computationally. rsc.org Theoretical calculations for similar esters have shown that the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule. rsc.org By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step and provides a quantitative measure of the reaction's feasibility.

Kinetic parameters for reactions can be further refined using theories like the Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which are particularly useful for unimolecular reactions or reactions under varying pressure and temperature conditions. acs.org These theories use the data from quantum chemical calculations (e.g., geometries, vibrational frequencies, and energies) to compute rate constants.

Table 1: Representative Calculated Energy Profile for a Hypothetical Hydrolysis Reaction of this compound This table is illustrative and based on typical values for similar ester hydrolysis reactions.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State 1 (TS1)Nucleophilic attack of water+15.2
IntermediateTetrahedral intermediate-5.8
Transition State 2 (TS2)Proton transfer+12.5
Products(R)-2-Acetoxypropanoic acid + Methanol (B129727)-2.1

Prediction of Spectroscopic Parameters from First Principles

First principles, or ab initio, calculations allow for the prediction of various spectroscopic parameters without reliance on experimental data. These computational methods are invaluable for assigning experimental spectra, identifying unknown compounds, and understanding the relationship between molecular structure and spectroscopic properties.

Vibrational Spectroscopy (IR and Raman) The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can be calculated with considerable accuracy. Following a geometry optimization, a frequency calculation is performed. This calculation solves for the vibrational modes of the molecule based on the second derivatives of the energy with respect to atomic displacements.

DFT methods, often with hybrid functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly used for this purpose. spectroscopyonline.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov Such calculations can predict the entire IR spectrum, aiding in the identification of characteristic peaks, such as the C=O stretch of the ester groups in this compound. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of NMR chemical shifts and coupling constants from first principles is another significant application of computational chemistry. psi-k.net The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). modgraph.co.uk

The accuracy of predicted NMR shifts is highly dependent on the level of theory and the basis set used. semanticscholar.org DFT calculations have proven to be very effective in this regard. st-and.ac.uk By calculating the ¹H and ¹³C chemical shifts for a proposed structure of this compound, one can compare the theoretical spectrum with an experimental one to confirm the structure and assign the resonances.

Table 2: Illustrative First Principles Prediction of Vibrational Frequencies for this compound Calculated at the B3LYP/6-31G(d) level of theory. This data is representative and intended for illustrative purposes.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
C-H Stretch (Aliphatic)305029282850-3000
C=O Stretch (Ester)178517141735-1750
C=O Stretch (Acetyl)176016901700-1725
C-O Stretch125012001000-1300

Table 3: Illustrative First Principles Prediction of ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-31G(d) level, referenced to TMS. This data is representative.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (Ester)171.5
Carbonyl (Acetyl)170.2
CH (on chiral center)68.9
OCH₃ (Ester)52.3
CH₃ (Acetyl)20.8
CH₃ (on chiral center)16.5

Interdisciplinary Research and Industrial Prospects

Integration into Bio-refinery Processes for Sustainable Chemical Production

The integration of Methyl (R)-2-acetoxypropanoate production into existing biorefinery frameworks is a critical step towards creating value-added chemicals from renewable feedstocks. Biorefineries utilize biomass, such as corn or sugar beets, to produce a range of products, including biofuels and platform chemicals. (R)-Lactic acid, produced via the fermentation of carbohydrates, is a primary output of many biorefineries and serves as the direct precursor to this compound. azom.comfau.eu

This conversion is part of a broader strategy to produce "green" acrylic acid and its esters (acrylates), which are traditionally manufactured from the fossil fuel-derived chemical, propylene. fau.eu By transforming bio-based lactic acid into this compound, biorefineries can diversify their product portfolio, moving from lower-value biofuels to high-value chemical intermediates for the polymer and materials industries. mdpi.com

The pathway typically involves the esterification of lactic acid to methyl lactate (B86563), followed by acetylation to yield this compound. This intermediate is then pyrolyzed to produce methyl acrylate (B77674), a widely used monomer. This process effectively upgrades a fermentation product into a versatile chemical building block, enhancing the economic viability of the entire biorefinery operation. umn.edu The catalytic conversion of lactic acid derivatives is a key research area for improving the technical and economic feasibility of these integrated processes. researchgate.netresearchgate.net

Process StepDescriptionKey Feedstocks/IntermediatesRelevance to Biorefinery
Biomass FermentationMicrobial conversion of sugars (from corn, sugarcane, etc.) into lactic acid.Carbohydrates, (R)-Lactic AcidCore biotechnological process of the biorefinery.
EsterificationReaction of lactic acid with methanol (B129727) to produce methyl lactate.(R)-Lactic Acid, Methanol, Methyl (R)-lactateInitial upgrading of the platform chemical.
AcetylationConversion of methyl lactate to this compound.Methyl (R)-lactate, Acetylating AgentFormation of the key chiral intermediate.
PyrolysisThermal decomposition of the intermediate to the final product.This compound, Methyl AcrylateProduction of a drop-in, bio-based monomer.
Table 1: Integration Pathway of this compound in a Biorefinery.

Advancements in Green Chemistry Principles for this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chiralpedia.comrsc.org A primary focus is the use of renewable feedstocks, a cornerstone of green chemistry (Principle #7). researchgate.netskpharmteco.comreagent.co.uk The use of bio-derived (R)-lactic acid exemplifies this principle, shifting the chemical industry's reliance away from finite fossil resources. fau.euwordpress.com

Further advancements lie in the application of sustainable catalytic systems (Principle #9). researchgate.net Traditional synthesis routes for esters often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the product stream. mdpi.com Modern approaches to synthesizing this compound and related compounds employ heterogeneous catalysts, such as ion-exchange resins. These solid catalysts are easily recovered and reused, minimizing waste and simplifying purification processes. nih.gov

Another key green chemistry principle is the design of energy-efficient processes. A notable synthetic route to acrylate esters that proceeds via an acetoxypropanoate intermediate operates at a relatively low temperature of 80°C and can be performed without a solvent ("neat" conditions). umn.edu This approach significantly reduces energy consumption and avoids the use of potentially hazardous organic solvents, aligning with the goal of creating safer and more efficient chemical syntheses. umn.eduumn.edu

Synthetic MethodCatalyst TypeReaction ConditionsAlignment with Green Chemistry Principles
Conventional Esterification/AcetylationHomogeneous Acid (e.g., H₂SO₄)High temperatures, often requires solventLow alignment; corrosive catalyst, energy-intensive, difficult separation.
Solid-Acid Catalyzed AcetylationHeterogeneous (e.g., Ion-Exchange Resin)Moderate temperatures, solvent may be usedHigh alignment; recyclable catalyst, reduced waste, easier purification. nih.gov
Catalytic Hydroesterification & PyrolysisPalladium complexLow temperature (80°C), solvent-free ("neat")Very high alignment; energy efficient, avoids solvents, uses catalytic quantities of reagents. umn.edu
Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles.

Economic and Environmental Impact of Novel Synthetic Routes

The development of novel, bio-based synthetic routes for chemicals like this compound has profound economic and environmental implications. Economically, these routes offer a competitive alternative to petroleum-based processes by utilizing renewable feedstocks that are often subject to different market dynamics than crude oil. azom.com While the capital investment for bio-based routes can be significant, the potential for stable feedstock pricing and the production of high-value co-products can enhance profitability. rsc.org Techno-economic analyses of producing acrylic acid from glycerol (B35011) (another biorefinery product) show that certain bio-based pathways can be profitable, though they may have longer payback periods compared to established technologies. rsc.org

From an environmental perspective, the benefits are substantial. Life Cycle Assessment (LCA) is a critical tool used to quantify the environmental performance of chemical processes from "cradle-to-gate". acs.orgmdpi.comresearchgate.net Studies comparing bio-based and fossil-based production of key chemicals consistently show that the bio-based routes lead to significant reductions in greenhouse gas (GHG) emissions and fossil energy consumption. acs.orgrsc.org For instance, replacing fossil-fuel-based chemicals with their bio-based alternatives could avoid millions of metric tons of CO2-equivalent emissions annually. acs.org However, LCAs also highlight areas for improvement, as some bio-based pathways may exhibit higher water consumption. acs.org The environmental impact of solvents used in manufacturing is also a major consideration, and a full LCA can reveal the benefits of solvent recovery or substitution. mdpi.com

Impact CategoryFossil-Based Route (Propylene Oxidation)Bio-Based Route (via Lactic Acid)Key Findings
FeedstockDepleting (Propylene from crude oil)Renewable (Carbohydrates)Shifts from fossil to renewable carbon sources. fau.eu
Greenhouse Gas EmissionsHigherLower (Reductions of 35%–350% reported for some biochemicals) acs.orgSignificant potential for climate change mitigation. acs.org
Fossil Energy ConsumptionHigherLower (Reductions of 41%–85% reported for some biochemicals) acs.orgReduces dependence on fossil fuels for energy. acs.org
Economic ViabilityMature, established technologyDependent on feedstock cost and process efficiencyBio-based routes are becoming increasingly competitive. azom.comrsc.org
Table 3: Economic and Environmental Comparison of Production Routes for Downstream Products.

Future Directions in Chiral Catalyst Design and Process Intensification

The future development of efficient and sustainable synthesis of enantiomerically pure this compound hinges on innovations in two key areas: chiral catalyst design and process intensification.

Chiral Catalyst Design: Achieving high enantioselectivity is crucial for producing the specific (R)-enantiomer. Future research is focused on creating more active, selective, and recyclable catalysts. chiralpedia.comchiralpedia.com Key areas of development include:

Asymmetric Organocatalysis: The use of small, metal-free organic molecules (e.g., chiral phosphoric acids, proline derivatives) as catalysts is a rapidly growing field. rsc.orgtheearthandi.org These catalysts are often less toxic and more robust than traditional metal-based systems.

Biocatalysis: Employing enzymes (e.g., lipases) offers exceptional selectivity under mild, aqueous conditions. Advances in protein engineering are expanding the scope of enzymes to non-natural substrates. chiralpedia.commetatechinsights.com

Advanced Metal Catalysis: The design of novel chiral ligands for metal complexes continues to be a major goal, aiming to improve catalyst performance and recyclability. miami.edu The development of chiral phase-transfer catalysts also presents new synthetic opportunities. researchgate.net

Process Intensification: This engineering approach seeks to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.gov For esterification and related reactions, promising strategies include:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems, such as microreactors or Taylor Vortex reactors, can dramatically improve heat and mass transfer, leading to higher yields and shorter reaction times. acs.orgchemrxiv.orgnih.gov

Membrane Reactors: Integrating membranes into the reactor setup allows for the continuous removal of byproducts (like water), which shifts the reaction equilibrium to favor higher product conversion under milder conditions. mdpi.comnih.gov

Hybrid and Telescoped Processes: Combining different types of catalysts (e.g., biocatalysts and metal catalysts) in a single process or "telescoping" multiple reaction steps into a single, continuous operation without intermediate purification can significantly reduce waste, energy use, and plant footprint. mdpi.comnih.gov

Area of InnovationSpecific Technology/ApproachPotential Benefits
Chiral Catalyst DesignOrganocatalysts (e.g., Chiral Phosphoric Acids)Reduced metal contamination, increased sustainability, novel reactivity. rsc.orgtheearthandi.org
Engineered Enzymes (Biocatalysis)High enantioselectivity, mild reaction conditions, environmentally benign. chiralpedia.com
Recyclable Chiral Metal ComplexesLower production costs, reduced environmental footprint. chiralpedia.com
Process IntensificationContinuous Flow Chemistry (Microreactors)Enhanced safety, improved yield and selectivity, smaller footprint. acs.org
Membrane-Integrated ReactorsIncreased conversion, reduced energy consumption, simplified separations. mdpi.comnih.gov
Telescoped (Multi-step Continuous) SynthesisElimination of intermediate workups, reduced waste and solvent use. nih.gov
Table 4: Future Directions in Synthesis and Process Technology.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into Methyl (R)-2-acetoxypropanoate has primarily focused on its efficient and selective synthesis. Given the compound's chirality, the central challenge lies in controlling the stereochemistry at the C-2 position. The primary methodologies that have emerged are rooted in enzymatic and chemoenzymatic approaches, leveraging the inherent stereoselectivity of biological catalysts.

One of the most successful strategies for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of its racemic precursor, methyl 2-acetoxypropanoate. This technique utilizes lipases, which are enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer over the other. For instance, in a racemic mixture of methyl 2-acetoxypropanoate, a lipase (B570770) can be chosen to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched. The efficiency of this resolution is determined by the enantioselectivity (E-value) of the lipase, with higher E-values indicating better separation of the enantiomers.

Another prominent methodological advancement is the stereoselective acetylation of a prochiral precursor , namely Methyl (R)-2-hydroxypropanoate (also known as methyl (R)-lactate). This approach avoids the need for resolving a racemic mixture. By starting with the enantiomerically pure alcohol, the challenge shifts to performing the acetylation reaction without causing racemization of the chiral center. This is typically achieved under mild reaction conditions using specific acetylating agents and catalysts that preserve the stereochemical integrity of the molecule.

Recent research has also explored chemoenzymatic synthesis routes . These multi-step processes combine the advantages of both chemical and enzymatic transformations. For example, a microorganism could be used to produce Methyl (R)-2-hydroxypropanoate from a renewable feedstock, which is then chemically acetylated in a subsequent step to yield the final product. This integrated approach is often more sustainable and efficient than purely chemical or purely biological methods.

The table below summarizes the key methodological advancements in the synthesis of this compound:

MethodologyDescriptionKey Advantages
Enzymatic Kinetic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture of methyl 2-acetoxypropanoate.High enantioselectivity, mild reaction conditions.
Stereoselective Acetylation Acetylation of enantiomerically pure Methyl (R)-2-hydroxypropanoate.Avoids resolution of a racemate, potentially higher yields of the desired enantiomer.
Chemoenzymatic Synthesis Combination of biological and chemical steps to produce the target molecule.Can utilize renewable feedstocks, often more sustainable and efficient.

Outstanding Questions and Emerging Research Avenues for this compound

Despite the progress made, several key questions and exciting research avenues remain to be explored for this compound.

One of the primary outstanding questions is the development of highly efficient and recyclable biocatalysts for the kinetic resolution process. While many lipases have been screened, there is still a need for enzymes with even higher enantioselectivity and stability under industrial process conditions. The immobilization of lipases on solid supports is a promising area of research to enhance their reusability and reduce downstream processing costs.

Another emerging research avenue is the exploration of novel, non-enzymatic catalytic systems for the asymmetric synthesis of this compound. The development of small molecule organocatalysts or chiral metal complexes that can effect the stereoselective acetylation of methyl 2-hydroxypropanoate or the kinetic resolution of racemic methyl 2-acetoxypropanoate would provide valuable alternatives to enzymatic methods.

Furthermore, there is a need for more in-depth investigation into the applications of this compound as a chiral building block . While its potential is recognized, detailed studies demonstrating its utility in the synthesis of specific, high-value target molecules are somewhat limited in publicly available literature. Research in this area would involve designing and executing synthetic routes to complex chiral compounds, using this compound as a key starting material or intermediate.

The development of continuous flow processes for the synthesis of this chiral ester is another area ripe for exploration. Continuous manufacturing offers several advantages over traditional batch processing, including improved safety, consistency, and scalability. Integrating enzymatic reactions into continuous flow systems presents a unique set of challenges and opportunities.

Broader Implications for Chiral Synthesis and Sustainable Chemistry

The research and development surrounding this compound have broader implications for the fields of chiral synthesis and sustainable chemistry.

The focus on enzymatic and chemoenzymatic methods for its production highlights the increasing importance of biocatalysis in modern organic synthesis . Enzymes offer a green and sustainable alternative to traditional chemical catalysts, often operating under milder conditions with higher selectivity, which reduces waste and energy consumption. The successful application of these methods to the synthesis of this compound serves as a model for the production of other chiral compounds.

The pursuit of enantiomerically pure this compound underscores the critical role of chiral building blocks in the development of new pharmaceuticals and agrochemicals . The biological activity of many molecules is highly dependent on their stereochemistry, with one enantiomer often being significantly more active or having a different physiological effect than the other. Access to a diverse toolbox of chiral building blocks is therefore essential for the efficient and selective synthesis of these complex molecules.

Moreover, the drive to develop more sustainable synthetic routes to this and other chiral compounds is in line with the overarching principles of green chemistry . By minimizing the use of hazardous reagents, reducing waste generation, and utilizing renewable resources, the chemical industry can lessen its environmental impact. The research into this compound contributes to this important goal by providing greener and more efficient methods for the production of valuable chiral molecules.

Q & A

Q. What are the standard synthetic routes for Methyl (R)-2-acetoxypropanoate, and how can its enantiomeric purity be validated?

this compound is typically synthesized via esterification of (R)-lactic acid with methanol, followed by acetylation. Key steps include:

  • Catalytic esterification : Use acid catalysts (e.g., H₂SO₄) under reflux, with reaction progress monitored by TLC .
  • Acetylation : Introduce acetyl groups using acetic anhydride in anhydrous conditions.
  • Enantiomeric validation : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetric analysis confirm purity. Baseline separation of enantiomers requires mobile phases like hexane/isopropanol (90:10) .

Q. How can researchers characterize the structural and optical properties of this compound?

  • NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.45 (d, 3H, CH₃), δ 2.05 (s, 3H, OAc), δ 4.95 (q, 1H, CH) .
  • IR spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1230 cm⁻¹ (C-O) confirm functional groups.
  • Optical rotation : Measure using a polarimeter at 589 nm; typical [α]D²⁵ = +15° to +20° (c=1, CHCl₃) .

Q. What factors influence the hydrolytic stability of this compound in aqueous solutions?

  • pH dependency : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack on the ester bond.
  • Temperature : Degradation follows Arrhenius kinetics; stability studies at 25°C vs. 40°C reveal rate constants via HPLC .
  • Solvent effects : Buffered solutions (e.g., phosphate buffer, pH 7.4) mimic physiological conditions for drug delivery studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

  • Asymmetric catalysis : Use lipase enzymes (e.g., Candida antarctica Lipase B) in kinetic resolution of racemic mixtures. Optimize solvent (e.g., tert-butanol) and temperature (30–40°C) for >95% enantiomeric excess (ee) .
  • Continuous flow chemistry : Microreactors enhance reaction efficiency and reduce racemization risks .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Meta-analysis frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to categorize studies. For example, compare anti-inflammatory activity across cell lines (e.g., RAW 264.7 vs. THP-1) using ANOVA and post-hoc tests (p < 0.05) .
  • Dose-response validation : Replicate studies with standardized IC₅₀ protocols to isolate confounding variables (e.g., solvent polarity) .

Q. How is this compound utilized in drug delivery systems?

  • Prodrug design : The acetyl group enhances lipophilicity, improving blood-brain barrier penetration. Hydrolysis in vivo releases (R)-lactic acid, monitored via LC-MS in plasma .
  • Polymer conjugation : Synthesize PEGylated derivatives for sustained release; characterize using GPC and DSC .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ester hydrolysis .
  • Machine learning : Train QSPR models on datasets of α-hydroxy esters to predict reaction yields under varying conditions .

Methodological Guidance

Q. How to design a robust experimental protocol for studying enzyme interactions with this compound?

  • Kinetic assays : Use stopped-flow spectroscopy to measure kcat/Km values for esterase-mediated hydrolysis.
  • Inhibition studies : Pre-incubate enzymes (e.g., acetylcholinesterase) with the compound and monitor activity via Ellman’s assay .

Q. What safety protocols are critical for handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 50 ppm).
  • PPE : Nitrile gloves and safety goggles; avoid contact with skin (LD₅₀ oral, rat: 1500 mg/kg) .
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Data Presentation Standards

  • Statistical reporting : Express means ± SEM; justify >3 significant figures with high-precision instrumentation (e.g., UPLC-MS) .
  • Symbol definitions : Define all variables (e.g., k = rate constant) in figure legends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.